Potential synthetic approaches for "N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)urea" could involve the reaction of 4-bromo-2-chloroaniline with 4-ethoxyphenyl isocyanate [] or the reaction of 4-ethoxyaniline with 4-bromo-2-chlorophenyl isocyanate. Optimization of reaction conditions such as solvent, temperature, and catalyst would be crucial for maximizing yield and purity.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1